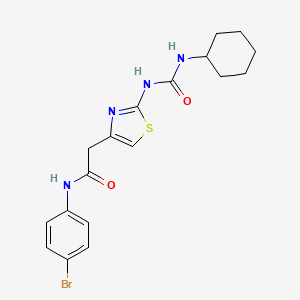![molecular formula C13H21N3O B2989460 N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine CAS No. 2199902-88-8](/img/structure/B2989460.png)
N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Some bipyrazole compounds, closely related to N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine, have shown significant efficiency as corrosion inhibitors for metals in acidic media. These compounds, including derivatives of the targeted compound, demonstrate excellent inhibition capabilities, highlighting their potential for protecting metals against corrosion in industrial applications (Chetouani et al., 2005).
Electrophilic Aminations
The compound falls within a class of chemicals used in electrophilic amination reactions. These reactions are crucial for synthesizing a wide range of nitrogen-containing compounds, including azines, hydrazines, and aminodicarboxylic derivatives. The ability to transfer NH groups to various nucleophiles makes these compounds valuable in the synthesis of complex organic molecules (Andreae & Schmitz, 1991).
Antimicrobial Activity
Derivatives of the compound have been utilized in synthesizing new heterocyclic substances, which have shown promising antimicrobial activities. This application underscores the compound's relevance in developing new antimicrobial agents that could be effective against a range of pathogenic bacteria and yeast (Behbehani et al., 2011).
Molecular Docking and Drug Design
Experimental and theoretical studies on derivatives, such as AMINE DIMEDONE, illustrate their utility in drug design and molecular docking studies. These studies include understanding molecular interactions within biological systems, contributing to the development of new therapeutic agents. The ability to simulate interactions with various receptors aids in identifying potential drug candidates (Fatima et al., 2021).
Catalytic Activity in Organic Synthesis
The compound's structural motifs are found in catalysts for organic synthesis reactions, such as the preparation of nitrogen-containing heterocycles. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, demonstrating the compound's versatility in facilitating various chemical transformations (Zeng et al., 2009).
Wirkmechanismus
Target of Action
The primary target of N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is glucokinase , a key regulator of glucose homeostasis . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of blood glucose levels .
Mode of Action
This compound acts as a partial activator of the glucokinase enzyme . It interacts with glucokinase, enhancing its activity and thereby increasing the metabolism of glucose .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway . By enhancing the activity of glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to an increase in the overall rate of glucose metabolism .
Result of Action
The activation of glucokinase by this compound leads to an increase in glucose metabolism . This can result in a decrease in blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose in the environment can affect the compound’s ability to activate glucokinase Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the compound’s action, efficacy, and stability
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(3-methylpyrazin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-13(15-9-8-14-10)17-12-6-4-11(5-7-12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPNRUWDCISJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)


![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2989393.png)



